molecular formula C9H8BrN3 B13684171 5-Bromo-2-hydrazinylquinoline

5-Bromo-2-hydrazinylquinoline

Cat. No.: B13684171
M. Wt: 238.08 g/mol
InChI Key: IXQHBGHTCJLJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-hydrazinylquinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and a hydrazinyl group in the quinoline ring makes this compound a unique compound with specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydrazinylquinoline typically involves the bromination of 2-hydrazinylquinoline. One common method is the reaction of 2-hydrazinylquinoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 5-position of the quinoline ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The goal is to achieve high yield and purity of the final product while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydrazinylquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the hydrazinyl group to other amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

5-Bromo-2-hydrazinylquinoline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydrazinylquinoline involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinylquinoline: Lacks the bromine atom, making it less reactive in certain chemical reactions.

    5-Bromo-2-iodopyrimidine: Contains both bromine and iodine atoms, used in selective palladium-catalyzed cross-coupling reactions.

    5-Bromo-2-aryl benzimidazoles: Studied for their α-glucosidase inhibitory activity

Uniqueness

5-Bromo-2-hydrazinylquinoline is unique due to the presence of both a bromine atom and a hydrazinyl group in the quinoline ring. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

(5-bromoquinolin-2-yl)hydrazine

InChI

InChI=1S/C9H8BrN3/c10-7-2-1-3-8-6(7)4-5-9(12-8)13-11/h1-5H,11H2,(H,12,13)

InChI Key

IXQHBGHTCJLJPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)NN)C(=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.